M1 vs. M3 Receptor Selectivity: Cevimeline Demonstrates >8-Fold M1 Preference Relative to M3
Cevimeline exhibits a reported >8-fold higher selectivity for M1 muscarinic receptors compared to M3 receptors [1]. In contrast, pilocarpine hydrochloride acts as a non-selective muscarinic agonist, showing no significant subtype selectivity for M1, M2, or M3 receptors in radioligand binding studies using radiolabeled antagonists [2]. This differential selectivity profile distinguishes cevimeline from non-selective alternatives and may contribute to its distinct pharmacological and tolerability characteristics.
| Evidence Dimension | Muscarinic receptor subtype selectivity |
|---|---|
| Target Compound Data | >8-fold selectivity for M1 over M3 receptors |
| Comparator Or Baseline | Pilocarpine: No significant subtype selectivity (non-selective pan-muscarinic agonist) |
| Quantified Difference | Cevimeline shows pronounced M1 preference; pilocarpine exhibits none |
| Conditions | Radioligand binding studies using radiolabeled antagonists (for pilocarpine) and M1/M3 selectivity assays |
Why This Matters
Receptor selectivity differences impact downstream signaling and side-effect liability, making cevimeline the preferred choice for studies requiring M1-biased muscarinic activation rather than pan-muscarinic stimulation.
- [1] International Continence Society. Pre-junctional M1 receptor: A Therapeutic Target for Underactive Bladder. ICS Annual Meeting. 2018. View Source
- [2] Omori Y, Asari T, Maruyama K, Kusama H, Kojima M, Shibata N. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation. Arzneimittelforschung. 2003;53(5):342-50. View Source
